molecular formula C30H20O8 B8197478 5,5',5'',5'''-(Ethene-1,1,2,2-tetrayl)tetrakis(2-hydroxybenzaldehyde)

5,5',5'',5'''-(Ethene-1,1,2,2-tetrayl)tetrakis(2-hydroxybenzaldehyde)

Cat. No.: B8197478
M. Wt: 508.5 g/mol
InChI Key: GUHLLWSXHXBUGB-UHFFFAOYSA-N
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Description

5,5',5'',5'''-(Ethene-1,1,2,2-tetrayl)tetrakis(2-hydroxybenzaldehyde) is an organic compound with the molecular formula C30H20O8 and a molecular weight of 508.48 g/mol. It consists of a central ethene (C=C) linkage connected to four 2-hydroxybenzaldehyde groups. This compound is of interest in supramolecular chemistry due to its ability to interact with other molecules through non-covalent bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2-hydroxybenzaldehyde with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can help in achieving higher purity and reducing by-products.

Types of Reactions:

  • Oxidation: The hydroxyl groups on the benzaldehyde can be oxidized to form carboxylic acids.

  • Reduction: The aldehyde groups can be reduced to form alcohols.

  • Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 2-hydroxybenzoic acid (salicylic acid).

  • Reduction: Formation of 2-hydroxybenzyl alcohol.

  • Substitution: Formation of various substituted benzaldehydes or benzyl alcohols.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It is used in the study of supramolecular chemistry and molecular recognition.

  • Biology: It can be employed as a fluorescent probe for imaging biological systems.

  • Medicine: Its derivatives are explored for potential therapeutic uses, including anti-inflammatory and antioxidant properties.

  • Industry: It is used in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in the case of its use as a fluorescent probe, the compound interacts with target molecules through non-covalent interactions, leading to fluorescence emission. The molecular targets and pathways involved can vary based on the specific biological or chemical system being studied.

Comparison with Similar Compounds

  • 1,1,2,2-Tetraphenylethane

  • Bisphenol A

  • 2,2',6,6'-Tetrachloro-4,4'-biphenol

Uniqueness: 5,5',5'',5'''-(Ethene-1,1,2,2-tetrayl)tetrakis(2-hydroxybenzaldehyde) is unique due to its central ethene linkage and the presence of four hydroxyl groups, which allow for multiple points of interaction and versatility in its applications.

Properties

IUPAC Name

2-hydroxy-5-[1,2,2-tris(3-formyl-4-hydroxyphenyl)ethenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20O8/c31-13-21-9-17(1-5-25(21)35)29(18-2-6-26(36)22(10-18)14-32)30(19-3-7-27(37)23(11-19)15-33)20-4-8-28(38)24(12-20)16-34/h1-16,35-38H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHLLWSXHXBUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=C(C2=CC(=C(C=C2)O)C=O)C3=CC(=C(C=C3)O)C=O)C4=CC(=C(C=C4)O)C=O)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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